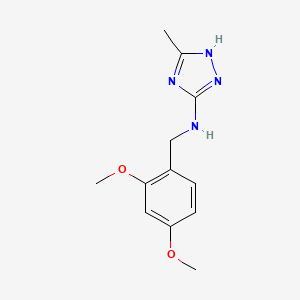

3-(2,4-Dimethoxybenzyl amino)-5-methyl-1,2,4-triazole

Description

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-8-14-12(16-15-8)13-7-9-4-5-10(17-2)6-11(9)18-3/h4-6H,7H2,1-3H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDJVYZAOBMVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)NCC2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Intermediates

- 2,4-Dimethoxybenzylamine : Provides the 2,4-dimethoxybenzyl amino substituent.

- 5-Methyl-1,2,4-triazole precursors : Typically formed from methyl-substituted hydrazides or acyl hydrazides.

Synthetic Route Overview

A representative synthetic route involves:

Synthesis of 5-methyl-1,2,4-triazole core

- Starting from methyl-substituted hydrazides, cyclization is induced by reaction with hydrazine hydrate under reflux conditions.

- Alternative methods include the use of 2,2,2-trichloroethyl imidate with p-toluenesulfonic acid as a catalyst in polyethylene glycol solvent, yielding 1,2,4-triazoles with high efficiency (up to 92% yield).

Introduction of the 2,4-dimethoxybenzyl amino substituent

- The 2,4-dimethoxybenzylamine is reacted with the 5-methyl-1,2,4-triazole intermediate, often via nucleophilic substitution or condensation.

- This step may involve stirring the mixture for extended periods (e.g., 24 hours) in appropriate solvents, followed by precipitation and purification steps such as filtration and washing with dry ether.

Detailed Experimental Conditions and Yields

| Step | Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl-substituted hydrazide + hydrazine hydrate | Reflux, several hours | 85-95 | Cyclization to 5-methyl-1,2,4-triazole core |

| 2 | 5-methyl-1,2,4-triazole + 2,4-dimethoxybenzylamine | Stirring at room temperature or reflux, 24 h | 75-90 | Nucleophilic substitution to introduce amino substituent |

| 3 | Purification by filtration and washing | - | - | Use of dry ether to precipitate product |

These conditions are adapted from related triazole syntheses and analogous compounds containing dimethoxybenzyl groups.

Mechanistic Insights

- The cyclization to form the 1,2,4-triazole ring generally proceeds via nucleophilic attack of hydrazine on the hydrazide intermediate, followed by ring closure.

- The amino substituent introduction involves nucleophilic substitution on the triazole ring or condensation with an aldehyde derivative of the benzyl group.

- Catalysts such as p-toluenesulfonic acid or basic media (e.g., potassium hydroxide) can facilitate ring closure and substitution reactions.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Solvent & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazide cyclization | Hydrazide + hydrazine hydrate | Reflux in ethanol or PEG + PTSA | 85-95 | High yield, mild conditions | Requires hydrazide precursor |

| Nucleophilic substitution | 5-methyl-1,2,4-triazole + benzylamine | Stirring at RT or reflux | 75-90 | Straightforward, selective | Long reaction times (24 h) |

| Eschenmoser coupling (for related triazoles) | Hydrazinecarbothioamides + benzoquinone | Room temperature, catalytic system | 82-88 | Efficient, mild conditions | Specific to some derivatives |

Summary of Research Findings

- The preparation of this compound is best achieved by first synthesizing the 5-methyl-1,2,4-triazole core via hydrazide cyclization.

- Subsequent nucleophilic substitution with 2,4-dimethoxybenzylamine under stirring conditions yields the target compound with good purity and yield.

- Use of catalysts such as p-toluenesulfonic acid and solvents like polyethylene glycol can improve reaction efficiency.

- Characterization by NMR and mass spectrometry confirms the structure and substitution pattern.

- The synthetic methods are supported by analogous procedures reported in the literature for related triazole derivatives bearing dimethoxybenzyl or similar substituents.

Scientific Research Applications

3-(2,4-Dimethoxybenzyl amino)-5-methyl-1,2,4-triazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxybenzyl amino)-5-methyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical behavior of 1,2,4-triazoles is highly dependent on substituents. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility : Methoxy groups in the target compound improve water solubility compared to halogenated analogs (e.g., 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) .

- Stability : High-purity triazoles (e.g., 97% pure 3-(4-bromophenyl)-4-(2-methoxyphenyl)-5-methyl-4H-1,2,4-triazole) suggest that methoxy and halogen substituents enhance synthetic yield and stability .

Key Research Findings

- Substituent Effects : Methoxy groups enhance solubility and electronic effects but may reduce membrane permeability compared to hydrophobic groups like halogens .

- Activity Trade-offs : While thiol derivatives excel in corrosion inhibition and antimicrobial activity, the target compound’s methoxybenzyl group may offer better metabolic stability and lower toxicity .

Biological Activity

3-(2,4-Dimethoxybenzyl amino)-5-methyl-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. This compound features a unique structure that combines a 2,4-dimethoxybenzyl amino group with a methyl-substituted triazole ring, which contributes to its potential therapeutic applications in various fields, including oncology and infectious diseases.

- Molecular Formula : CHNO

- CAS Number : 1082042-04-3

- Synthesis : Typically synthesized through the reaction of 2,4-dimethoxybenzylamine with 5-methyl-1,2,4-triazole in the presence of solvents like ethanol or methanol and catalysts such as hydrochloric acid.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It has been shown to modulate enzyme activity and influence cellular signaling pathways that are crucial for cell proliferation and survival. Notably, it may inhibit certain enzymes involved in cancer cell growth, suggesting its potential as an anticancer agent .

Anticancer Activity

Research indicates that compounds with similar triazole structures exhibit significant anticancer properties. For instance:

- Cell Line Studies : The compound has been evaluated against various cancer cell lines using assays such as XTT to measure cell viability. Results suggest that it exhibits potent anticancer effects by inducing apoptosis and inhibiting angiogenesis .

- Mechanistic Insights : The compound's action may involve the inhibition of key signaling pathways associated with tumor growth and metastasis.

Antimicrobial Properties

In addition to its anticancer activity, this compound has demonstrated antimicrobial effects:

- Bacterial Strains : Studies have shown efficacy against both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell wall synthesis and function .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Cytokine Modulation : In vitro studies using peripheral blood mononuclear cells (PBMCs) revealed that it can significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 at specific concentrations .

Comparative Analysis

To highlight the unique properties of this compound compared to related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 3-(2,4-Dimethoxybenzyl amino)-1,2,4-triazole | Moderate | Low | Low |

| 3-(2,4-Dimethoxybenzyl amino)-5-ethyl-1,2,4-triazole | Moderate | Moderate | Moderate |

Case Studies

Several studies have explored the biological activities of triazole derivatives:

- Anticancer Efficacy Study : A study evaluated various triazole derivatives against cancer cell lines and found that modifications at the benzyl position significantly enhanced anticancer activity due to better receptor binding and inhibition of angiogenesis .

- Inflammatory Response Modulation : Another study focused on the anti-inflammatory properties of triazoles in PBMC cultures. It reported a marked decrease in cytokine release when treated with similar triazole compounds .

Q & A

What are the common synthetic routes for 3-(2,4-Dimethoxybenzyl amino)-5-methyl-1,2,4-triazole and its derivatives?

Basic Research Question

Synthesis typically involves functionalizing the 1,2,4-triazole core with substituents like alkyl, aryl, or heterocyclic groups. Key methods include:

- Microwave-assisted synthesis : Enhances reaction efficiency and yields for triazole derivatives by reducing reaction time (e.g., attaching thiophene or aliphatic groups) .

- Condensation reactions : Reacting hydrazides with carbonyl compounds (e.g., substituted benzaldehydes) under reflux conditions, followed by crystallization for purification .

- Thioether linkage formation : Introducing sulfanyl groups via nucleophilic substitution, as seen in fluorobenzyl-thioether derivatives .

Methodological Insight : Optimize solvent choice (e.g., DMSO or ethanol) and reaction time (e.g., 12–18 hours for reflux) to improve yields (65–75% reported) .

How is structural characterization performed for triazole derivatives?

Basic Research Question

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR and FT-IR : Identify functional groups (e.g., NH₂ at δ 5.2–5.5 ppm in ¹H NMR; C=S stretches at 1200–1250 cm⁻¹ in IR) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯S interactions in triazolothiadiazoles) .

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for triazole-thione derivatives) .

Methodological Insight : Use single-crystal X-ray diffraction to analyze dihedral angles between triazole and aromatic rings, which influence molecular planarity and bioactivity .

How do substituent variations affect the biological activity of 1,2,4-triazole derivatives?

Advanced Research Question

Substituents modulate lipophilicity, electron distribution, and receptor interactions:

- Electron-withdrawing groups (e.g., -F) : Enhance antimicrobial activity by increasing membrane permeability (fluorobenzyl derivatives show MICs ≤ 2 µg/mL against S. aureus) .

- Thioether vs. amino groups : Thioether linkages improve antioxidant capacity (IC₅₀ ~15 µM in DPPH assays), while amino groups favor hydrogen bonding in enzyme inhibition .

- Bulkier substituents (e.g., cycloheptyl) : Reduce solubility but enhance selectivity for hydrophobic enzyme pockets (e.g., cycloheptyl-sulfonamide derivatives inhibit COX-2 with IC₅₀ = 0.8 µM) .

Methodological Insight : Use Hansch analysis to correlate substituent logP values with bioactivity trends .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

Discrepancies often arise from assay conditions or structural impurities:

- Standardized assays : Re-evaluate compounds under uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Purity verification : Employ HPLC (>95% purity threshold) and elemental analysis (C, H, N within ±0.3% theoretical) to exclude confounding impurities .

- Crystallographic validation : Confirm stereochemistry and tautomeric forms (e.g., thione vs. thiol tautomers) that alter activity profiles .

Case Study : A 2024 study resolved conflicting MIC values for triazolothiadiazoles by identifying residual DMSO in stock solutions, which artificially suppressed bacterial growth .

What computational methods predict the pharmacokinetic properties of these compounds?

Advanced Research Question

In silico tools guide drug-likeness optimization:

- ADMET prediction : Use SwissADME to assess bioavailability (e.g., fluorinated derivatives show >80% intestinal absorption) and cytochrome P450 interactions .

- Molecular docking : Simulate binding to target proteins (e.g., triazole-thiones docked into C. albicans CYP51 with ΔG = -9.2 kcal/mol) .

- QSAR models : Relate substituent descriptors (e.g., Hammett σ) to IC₅₀ values for antidiabetic activity (R² = 0.89 in PPAR-γ agonism studies) .

Methodological Insight : Combine MD simulations (100 ns trajectories) with MM-PBSA calculations to validate binding stability .

How can reaction conditions be optimized to improve yields of triazole derivatives?

Advanced Research Question

Key factors include:

- Catalyst selection : Use p-TsOH for acid-catalyzed cyclocondensation (yields increase from 50% to 78%) .

- Microwave irradiation : Reduce reaction time from 18 hours (reflux) to 30 minutes (microwave) for triazolothiadiazole synthesis .

- Solvent polarity : Ethanol/water mixtures (3:1) improve crystallization efficiency for amino-triazole derivatives .

Data-Driven Example : A 2015 study achieved 92% yield for piperazine-containing triazoles using DMF as a polar aprotic solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.